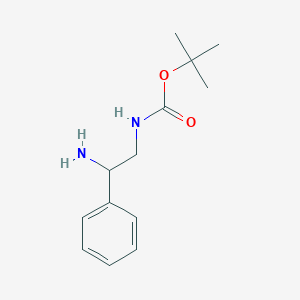

(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-amino-2-phenylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUUDOMFHPDBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester, a valuable building block in pharmaceutical and organic synthesis. The document details various synthetic strategies, with a focus on the selective mono-N-Boc protection of 1-phenyl-1,2-ethanediamine and its derivatives. Experimental protocols, quantitative data, and visual representations of the synthetic pathways are provided to facilitate practical application in a laboratory setting.

Introduction

This compound, also known as N-Boc-1-phenyl-1,2-ethanediamine, is a chiral diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This selective protection allows for sequential functionalization of the two distinct amino groups, making it a crucial intermediate in the synthesis of complex molecules, including pharmaceuticals and chiral ligands. The primary challenge in its synthesis lies in achieving high selectivity for the mono-protected product over the di-substituted byproduct. This guide explores effective methodologies to address this challenge.

Synthetic Strategies for Mono-Boc Protection

Several methods have been developed for the selective mono-Boc protection of diamines. The choice of method often depends on factors such as the nature of the diamine, desired yield, scalability, and the availability of reagents. The most common strategies involve the use of di-tert-butyl dicarbonate (Boc)₂O under controlled conditions or alternative Boc-donating reagents.

In-Situ Mono-Protonation Method

A highly effective strategy for achieving mono-protection is the in-situ generation of one equivalent of a hydrohalic acid to selectively protonate one of the amino groups of the diamine. The resulting mono-ammonium salt is significantly less nucleophilic than the free amine, thus directing the acylation by (Boc)₂O to the unprotected amino group. Reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) can be used to generate HCl in situ from a protic solvent like methanol.[1][2]

Use of Alternative Acylating Agents

Instead of the highly reactive (Boc)₂O, alternative acylating agents with attenuated reactivity can be employed to improve selectivity for mono-acylation. tert-Butyl phenyl carbonate is one such reagent that has been used for the selective mono-carbamate protection of aliphatic diamines.[3][4] This method often requires heating and longer reaction times but can provide good yields without the need for a large excess of the diamine.

Direct Acylation with Controlled Stoichiometry

While challenging, direct acylation of the diamine with one equivalent of (Boc)₂O can be achieved with some success by carefully controlling the reaction conditions, such as low temperatures and slow addition of the acylating agent. However, this method often leads to the formation of a mixture of mono- and di-protected products, necessitating chromatographic purification.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of mono-Boc protected phenylethylenediamine derivatives.

Protocol 1: Selective Mono-Boc Protection of (1R,2R)-1,2-Diphenylethane-1,2-diamine via In-Situ HCl Generation

This protocol is adapted from the work of Servín et al. and describes the synthesis of a close analog of the target molecule, demonstrating a robust method for selective mono-protection.[1]

Reaction Scheme:

Figure 1: Synthesis of tert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate.

Materials:

-

(1R,2R)-1,2-Diphenylethane-1,2-diamine

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Deionized Water

-

Diethyl ether

-

2N Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve (1R,2R)-1,2-diphenylethane-1,2-diamine (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane (1 equivalent) dropwise to the stirred solution. A white precipitate of the diamine monohydrochloride may form.

-

Allow the reaction mixture to warm to room temperature and stir for 15 minutes.

-

Add deionized water (a small amount, e.g., 1 mL per gram of diamine) to the mixture.

-

Add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Dilute the mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the product from the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to yield the mono-Boc-protected product.

Quantitative Data:

| Reactant/Product | Molar Ratio | Yield | Purity (GC-MS) | Reference |

| tert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate | N/A | 45% | >99% | [1] |

Protocol 2: Mono-Boc Protection of 1,2-Ethanediamine using tert-Butyl Phenyl Carbonate

This protocol, from Organic Syntheses, demonstrates an alternative method that can be adapted for 1-phenyl-1,2-ethanediamine, likely with adjustments to reaction time and temperature.[3]

Reaction Workflow:

Figure 2: Workflow for mono-Boc protection using tert-butyl phenyl carbonate.

Materials:

-

1,2-Ethanediamine

-

tert-Butyl phenyl carbonate

-

Absolute Ethanol (EtOH)

-

2M Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-ethanediamine (1 equivalent) in absolute ethanol.

-

Add tert-butyl phenyl carbonate (1 equivalent) to the solution.

-

Heat the reaction mixture to a gentle reflux (maximum oil bath temperature of 80 °C) and maintain for 18 hours.

-

Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.

-

Add water to the residue and carefully adjust the pH to approximately 3 by adding 2M HCl.

-

Extract the aqueous solution with dichloromethane (3 times) to remove impurities.

-

Adjust the pH of the aqueous phase to 12 by adding 2M NaOH.

-

Extract the product with dichloromethane (5 times).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Quantitative Data:

| Reactant/Product | Molar Ratio | Yield | Reference |

| (2-Aminoethyl)carbamic acid tert-butyl ester | N/A | 51% | [3] |

Data Summary

The following table summarizes the key quantitative data from the referenced protocols for the mono-Boc protection of diamines.

| Method | Starting Diamine | Boc-donating Reagent | Key Reagent/Catalyst | Solvent | Reaction Time | Temperature | Yield | Reference |

| In-Situ HCl Generation | (1R,2R)-1,2-Diphenylethane-1,2-diamine | (Boc)₂O | Me₃SiCl | MeOH | 1 hour | Room Temperature | 45% | [1] |

| Acylation with tert-Butyl Phenyl Carbonate | 1,2-Ethanediamine | tert-Butyl phenyl carbonate | None | EtOH | 18 hours | Reflux (80°C) | 51% | [3] |

Troubleshooting and Optimization

Low Yield:

-

Incomplete reaction: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and extend the reaction time if necessary.

-

Formation of di-protected byproduct: In the in-situ HCl generation method, ensure the stoichiometry of the acid source is accurate. For direct acylation methods, consider further lowering the reaction temperature and slowing the addition of the Boc-reagent.

-

Inefficient extraction: Ensure the pH of the aqueous layer is sufficiently high (>12) during the final extraction step to deprotonate the product's ammonium salt and facilitate its transfer to the organic phase.

Impure Product:

-

Presence of starting material: This indicates an incomplete reaction.

-

Presence of di-protected byproduct: If separation by extraction is insufficient, column chromatography on silica gel is a common purification method.

Conclusion

The synthesis of this compound can be effectively achieved through the selective mono-N-Boc protection of 1-phenyl-1,2-ethanediamine. The in-situ mono-protonation method using reagents like chlorotrimethylsilane offers a robust and selective approach, minimizing the formation of the di-protected byproduct. Alternative methods using less reactive acylating agents such as tert-butyl phenyl carbonate also provide a viable synthetic route. The choice of the optimal protocol will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. The detailed procedures and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties and Stability of N-Boc-2-Phenylethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of N-tert-butoxycarbonyl-2-phenylethylamine (Boc-phenylethylamine). This information is critical for its application in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The Boc protecting group offers a robust strategy for masking the reactivity of the primary amine of phenylethylamine, allowing for selective chemical modifications at other positions of the molecule.

Core Chemical and Physical Properties

N-Boc-2-phenylethylamine is a white to off-white solid at room temperature. The introduction of the Boc group significantly alters the physical and chemical properties of the parent phenylethylamine molecule. A summary of its key properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₉NO₂ | |

| Molecular Weight | 221.30 g/mol | |

| Appearance | White to off-white solid/powder | N/A |

| Melting Point | Not consistently reported; related compounds show a range. | N/A |

| Boiling Point | Not readily available; the parent compound, 2-phenylethylamine, boils at 197-200 °C. | N/A |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. Moderately soluble in water. | |

| pKa | The pKa of the parent amine, 2-phenylethylamine, is approximately 9.83. The Boc-protected amine is not basic. |

Experimental Protocols

Synthesis of N-Boc-2-Phenylethylamine

A standard method for the synthesis of N-Boc-2-phenylethylamine involves the reaction of 2-phenylethylamine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

2-Phenylethylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-phenylethylamine (1.0 equivalent) in dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with deionized water, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification of N-Boc-2-Phenylethylamine

The crude N-Boc-2-phenylethylamine can be purified by either recrystallization or column chromatography.

Protocol 1: Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent, such as a mixture of ethyl acetate and hexanes.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Pour the slurry into a chromatography column.

-

Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity, for example, from 100% hexanes to a mixture of hexanes and ethyl acetate.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analysis of N-Boc-2-Phenylethylamine

The purity and identity of N-Boc-2-phenylethylamine can be confirmed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water, often with an additive like 0.1% trifluoroacetic acid (TFA).

-

Detection: UV at 210 nm or 254 nm.

¹H NMR Spectroscopy: The ¹H NMR spectrum of N-Boc-2-phenylethylamine would be expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the ethyl chain, and the protons of the tert-butyl group of the Boc protecting group. Expected chemical shifts are approximately:

-

δ 7.2-7.4 ppm: Multiplet, 5H (aromatic protons)

-

δ 4.5-5.0 ppm: Broad singlet, 1H (NH proton)

-

δ 3.3-3.5 ppm: Multiplet, 2H (-CH₂-NHBoc)

-

δ 2.7-2.9 ppm: Triplet, 2H (Ar-CH₂-)

-

δ 1.4 ppm: Singlet, 9H (tert-butyl protons)

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 222.15.

Chemical Stability and Degradation

The stability of N-Boc-2-phenylethylamine is largely dictated by the reactivity of the Boc protecting group.

Stability:

-

General Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions.

-

Storage: For long-term stability, N-Boc-2-phenylethylamine should be stored in a cool, dry, and dark place. As a solid, it is generally stable at room temperature.

Degradation Pathways:

The primary degradation pathway for N-Boc-2-phenylethylamine is the cleavage of the Boc group under acidic or thermal conditions.

-

Acid-Catalyzed Deprotection: The Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide.

-

Thermal Deprotection: The Boc group can also be removed by heating, although this typically requires higher temperatures.

-

Oxidative Degradation: While the Boc group protects the amine from many reactions, the phenylethylamine core can still be susceptible to oxidation, particularly at the benzylic position, although this is less common under typical storage conditions. The parent compound, phenylethylamine, is known to be susceptible to oxidation, which can lead to the formation of phenylacetaldehyde and phenylacetic acid.

Visualizations

Experimental Workflow for Synthesis and Purification of N-Boc-2-Phenylethylamine

A Comprehensive Technical Guide to the Spectroscopic Characterization of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester, a key intermediate in various synthetic applications. The document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical Structure

IUPAC Name: tert-butyl N-(2-amino-2-phenylethyl)carbamate Molecular Formula: C₁₃H₂₀N₂O₂ Molecular Weight: 236.31 g/mol CAS Number: 174885-99-5[1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on characteristic values for analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.90 | br s | 1H | NH (carbamate) |

| ~4.10 | t | 1H | CH-Ph |

| ~3.20 | m | 2H | CH₂-NH₂ |

| ~1.60 | br s | 2H | NH₂ |

| 1.45 | s | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C=O (carbamate) |

| ~142.0 | Quaternary Aromatic C |

| ~128.5 | Aromatic CH |

| ~127.5 | Aromatic CH |

| ~126.0 | Aromatic CH |

| ~80.0 | C(CH₃)₃ |

| ~55.0 | CH-Ph |

| ~45.0 | CH₂-NH₂ |

| ~28.5 | C(CH₃)₃ |

Table 3: Predicted IR Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | N-H stretch (amine and carbamate) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2975, 2930 | Medium | Aliphatic C-H stretch |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Strong | N-H bend |

| ~1160 | Strong | C-O stretch |

| ~700, 750 | Strong | Aromatic C-H bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 237.16 | [M+H]⁺ |

| 259.14 | [M+Na]⁺ |

| 181.11 | [M-C₄H₈+H]⁺ |

| 163.12 | [M-Boc+H]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: A 400 MHz NMR spectrometer is utilized for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.

-

¹H NMR Acquisition: The spectrum is acquired with 16 scans and a relaxation delay of 1 second.

-

¹³C NMR Acquisition: A proton-decoupled spectrum is obtained with 1024 scans and a relaxation delay of 2 seconds.

-

Data Processing: The spectra are processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The spectrum is baseline corrected and the peaks are labeled.

3.3 Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is employed.

-

Data Acquisition: The analysis is performed in positive ion mode. The sample solution is infused into the ESI source at a flow rate of 5 µL/min.

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and other characteristic fragment ions.

Workflow Visualizations

The following diagrams illustrate the logical flow of the spectroscopic analysis and the general workflow for the characterization of a synthetic compound.

Caption: General workflow for spectroscopic analysis.

Caption: Overall workflow for compound characterization.

References

CAS number and molecular weight of Boc-protected 2-phenylethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of tert-butyl (2-phenylethyl)carbamate, a key building block in organic synthesis, particularly in the development of pharmaceuticals. This compound, commonly referred to as Boc-protected 2-phenylethylamine, incorporates the versatile tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of 2-phenylethylamine. This protection strategy is fundamental in multi-step syntheses, allowing for the selective modification of other parts of the molecule without unintended reactions at the amine group.

Core Compound Data

The quantitative data for tert-butyl (2-phenylethyl)carbamate is summarized in the table below.

| Parameter | Value |

| Chemical Name | tert-butyl (2-phenylethyl)carbamate |

| Synonyms | N-Boc-2-phenylethylamine, Boc-phenethylamine |

| CAS Number | 59347-52-3 |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol |

Synthesis of tert-butyl (2-phenylethyl)carbamate

The protection of 2-phenylethylamine with a Boc group is a standard procedure in organic chemistry. A common and effective method involves the reaction of 2-phenylethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Experimental Protocol

Materials:

-

2-phenylethylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-phenylethylamine (1.0 equivalent) in dichloromethane (DCM).

-

Add a base, such as triethylamine or N,N-diisopropylethylamine (1.1 to 1.5 equivalents), to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (typically 3 times).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the crude product can be purified by column chromatography on silica gel.

Synthetic Utility and Workflow

Boc-protected 2-phenylethylamine is a versatile intermediate. The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the free amine, which can then participate in subsequent reactions such as amide bond formation or alkylation.

The following diagram illustrates a typical synthetic workflow involving the use of Boc-protected 2-phenylethylamine.

Caption: Synthetic workflow using Boc-protected 2-phenylethylamine.

The Indispensable Role of the Boc Protecting Group in Amine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry, peptide synthesis, and drug development.[1][2] Its widespread use is attributed to its unique combination of stability across a broad range of reaction conditions and its facile removal under mild acidic conditions.[2][3] This technical guide provides a comprehensive overview of the Boc protecting group, detailing its core principles, reaction mechanisms, experimental protocols, and applications in the synthesis of complex molecules.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines. This protection prevents them from engaging in undesired side reactions during a synthetic sequence.[2] The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate ((Boc)₂O), converting the amine into a significantly less reactive carbamate.[2]

A key advantage of the Boc group is its orthogonality to other common amine protecting groups. It remains stable under basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required for the removal of the benzyloxycarbonyl (Cbz) group.[2][4][5] This orthogonality is a critical feature that enables the selective deprotection of one amine in the presence of others, a crucial strategy in complex, multi-step syntheses.[4][6][7]

Mechanism of Boc Protection and Deprotection

Boc Protection

The protection of an amine with the Boc group typically proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[3] This forms a tetrahedral intermediate which then collapses, yielding the N-Boc protected amine, tert-butanol, and carbon dioxide.[3][8] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[3][8] While the reaction can proceed without a base, bases like triethylamine or sodium hydroxide are sometimes used depending on the substrate.[5]

Boc Deprotection

The most common method for the removal of the Boc group is through acid-catalyzed hydrolysis.[9] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10][11] This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[9][10] The tert-butyl cation can be scavenged by nucleophiles or can eliminate a proton to form isobutylene.[9]

Experimental Protocols

Detailed methodologies for the protection and deprotection of amines using the Boc group are provided below.

Boc Protection of Amines

Method 1: Standard Conditions with Base [3]

-

Reagents and Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)

-

Base (e.g., Triethylamine (Et₃N), Sodium Hydroxide (NaOH), or 4-Dimethylaminopyridine (DMAP))

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a water-acetone mixture)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath (optional)

-

-

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

-

Add the base to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.

-

Slowly add the di-tert-butyl dicarbonate to the stirring solution.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[3]

-

Upon completion, perform an aqueous workup to remove the base and other water-soluble byproducts.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

-

If necessary, purify the crude product by column chromatography.

-

Method 2: Catalyst-Free in Water-Acetone [12]

-

Reagents and Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)

-

Water-acetone mixture

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

-

Procedure:

-

Suspend the amine substrate in a mixture of water and acetone in a round-bottom flask.[3]

-

Add the di-tert-butyl dicarbonate to the suspension.[3]

-

Stir the reaction mixture vigorously at room temperature.[3]

-

Monitor the reaction by TLC. These reactions are often complete within a short period.[3]

-

Upon completion, if the product precipitates, it can be collected by filtration, washed with cold water, and dried. If the product is soluble, extract the mixture with an organic solvent.[3]

-

Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo to obtain the N-Boc protected amine.[3]

-

Boc Deprotection of Amines

Method 1: Using Trifluoroacetic Acid (TFA) [9]

-

Reagents and Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the Boc-protected amine in DCM.

-

Add TFA to the solution (typically 25-50% v/v).

-

Stir the mixture at room temperature. The reaction time can vary from 15 minutes to several hours, depending on the substrate.[9]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo to obtain the deprotected amine.[9]

-

Method 2: Using Hydrochloric Acid (HCl) in Dioxane [9]

-

Reagents and Materials:

-

Boc-protected amine

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.

-

Add a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours.[9]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[9]

-

Method 3: Thermal Deprotection in Water [13]

-

Reagents and Materials:

-

Boc-protected amine

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware suitable for heating

-

-

Procedure:

-

Suspend the Boc-protected amine in water.

-

Heat the mixture to reflux (90-100 °C) for a short period (typically under 15 minutes).[13]

-

Monitor the reaction by TLC.

-

Cool the reaction to room temperature.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[13]

-

Quantitative Data

The efficiency of Boc protection and deprotection reactions is generally high, though it can vary depending on the substrate and reaction conditions.

| Reaction Type | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Boc Protection | (Boc)₂O, Et₃N | DCM | Room Temp. | 1-12 h | High | [3] |

| Boc Protection | (Boc)₂O | Water-Acetone | Room Temp. | < 1 h | High | [3][12] |

| Boc Protection | (Boc)₂O, Amberlyst-15 | Solvent-free | Room Temp. | 1-3 min | 95-99% | [14] |

| Boc Deprotection | TFA | DCM | Room Temp. | 15 min - 4 h | High | [9] |

| Boc Deprotection | 4M HCl in Dioxane | Dioxane | Room Temp. | 1-4 h | High | [9] |

| Boc Deprotection | Water | Water | 90-100 °C | < 15 min | Excellent | [13] |

| Boc Deprotection | TMSI | Chloroform/DCM | Room Temp. | Varies | Good | [9] |

| Boc Deprotection | ZnBr₂ | DCM | Room Temp. | Overnight | Good | [15] |

Applications in Drug Development and Peptide Synthesis

The Boc protecting group is indispensable in the synthesis of active pharmaceutical ingredients (APIs) and peptides.[9][16]

-

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the Boc group is used to protect the α-amino group of amino acids.[5] Its acid lability allows for its selective removal without affecting other protecting groups on the amino acid side chains, which are often designed to be cleaved under different conditions.[5][17] While the Fmoc strategy has become more prevalent for some applications, the Boc strategy remains advantageous for the synthesis of certain hydrophobic peptides or those containing acid-stable modifications.[5][18][]

-

Drug Development: Boc-protected amines are crucial intermediates in the synthesis of complex pharmaceuticals.[16] They allow for precise chemical transformations on other parts of a molecule while the amine functionality is masked.[16] The Boc group's stability to a wide range of reagents, including nucleophiles and bases, makes it highly versatile in multi-step synthetic routes.[5][9] Furthermore, the introduction of a Boc group can influence the solubility and reactivity of a molecule, which can facilitate subsequent synthetic steps.[16]

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is a versatile and reliable tool in modern organic synthesis. Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its importance in both academic research and industrial drug development.[2] A thorough understanding of its properties, mechanisms, and experimental protocols is essential for any researcher aiming to design and execute efficient and successful synthetic strategies for the creation of complex molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. jk-sci.com [jk-sci.com]

- 16. nbinno.com [nbinno.com]

- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 18. researchgate.net [researchgate.net]

The Sentinel of Synthesis: An In-depth Technical Guide to Protecting Groups in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate art of organic synthesis, the ability to selectively modify a multifunctional molecule is paramount. This often necessitates the temporary masking of certain reactive functional groups to prevent their undesired participation in a chemical transformation. These temporary masks, known as protecting groups, are indispensable tools in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. This technical guide provides a comprehensive overview of the theory and practice of protecting groups in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and strategic application.

The Core Principles of Protection and Deprotection

The use of a protecting group (PG) introduces two additional steps into a synthetic sequence: the protection step, where the protecting group is installed, and the deprotection step, where it is removed to reveal the original functional group. An ideal protecting group should exhibit the following characteristics:

-

Ease of Introduction: It should be readily and selectively introduced in high yield under mild conditions.[1]

-

Stability: It must be robust and stable to the reaction conditions of subsequent synthetic steps.

-

Ease of Removal: It should be cleanly and selectively removed in high yield under specific, mild conditions that do not affect other functional groups.[1]

-

Minimal Interference: The protecting group should not introduce new stereocenters or interfere with the desired reactions.[2]

The strategic selection and deployment of protecting groups are crucial for the successful execution of a complex synthesis. A poorly conceived protection strategy can lead to low yields, undesired side reactions, and ultimately, the failure of a synthetic campaign.[3]

Protecting Groups for Alcohols

The hydroxyl group is one of the most common and versatile functional groups in organic molecules. Its acidic proton and nucleophilic oxygen can interfere with a wide range of reactions, making its protection a frequent necessity.[4] The most common strategies involve the conversion of the alcohol into an ether or an ester.[5]

Silyl Ethers

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, tunable stability, and mild removal conditions.[6] Common silylating agents include silyl chlorides (e.g., TBS-Cl) and silyl triflates (e.g., TBS-OTf).[5]

Table 1: Comparison of Common Silyl Ether Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Relative Stability (Acidic) | Relative Stability (Basic/Fluoride) |

| Trimethylsilyl | TMS | TMS-Cl, Pyridine, CH₂Cl₂ | K₂CO₃, MeOH; Mild Acid | Very Low | Very Low |

| Triethylsilyl | TES | TES-Cl, Imidazole, DMF | AcOH/H₂O; TBAF, THF | Low | Low |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, Imidazole, DMF, 50°C[3] | TBAF, THF, rt[3]; AcOH/H₂O | Moderate | High |

| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole, DMF | TBAF, THF; HF-Pyridine | High | Moderate |

| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl, Imidazole, DMF | TBAF, THF; HF-Pyridine | High | High |

Experimental Protocol: Protection of a Primary Alcohol with TBDMS-Cl [3]

-

Materials: Diol (1.0 eq.), tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1-1.2 eq.), Imidazole (2.2-2.5 eq.), Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the diol and imidazole in anhydrous DMF under an inert atmosphere.

-

Add TBDMS-Cl portion-wise to the solution at room temperature.

-

Stir the reaction mixture at 50°C for 17 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add water and extract the mixture with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

-

-

Yield: Quantitative yields are often achieved.[3]

Experimental Protocol: Deprotection of a TBDMS Ether with TBAF [3]

-

Materials: TBDMS-protected alcohol (1.0 eq.), Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq.).

-

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF.

-

Add the TBAF solution dropwise at room temperature.

-

Stir the reaction for 18 hours.[3]

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the residue by flash column chromatography.

-

-

Yield: Yields are typically high, often exceeding 95%.[3]

Alkyl and Benzyl Ethers

Methoxymethyl (MOM) and p-Methoxybenzyl (PMB) ethers are also common choices for alcohol protection.

Table 2: Comparison of MOM and PMB Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Stability |

| Methoxymethyl | MOM | MOM-Cl, DIPEA, CH₂Cl₂, 0°C to rt[7] | Acidic conditions (e.g., HCl in MeOH, TFA in CH₂Cl₂)[7] | Stable to base, nucleophiles, many oxidizing/reducing agents.[8] |

| p-Methoxybenzyl | PMB | PMB-Cl, NaH, THF/DMF[5] | Oxidative cleavage (DDQ, CAN); Acidic conditions[5] | Less stable to acid than benzyl ethers.[5] |

Experimental Protocol: Protection of an Alcohol with MOM-Cl [7]

-

Materials: Alcohol (1.0 eq.), Methoxymethyl chloride (MOM-Cl) (3.0 eq.), N,N-Diisopropylethylamine (DIPEA) (4.0 eq.), Sodium iodide (NaI) (0.5 eq.), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve the alcohol and DIPEA in CH₂Cl₂ at 0°C under an inert atmosphere.

-

Add freshly distilled MOM-Cl dropwise.

-

Add NaI to the reaction solution.

-

Allow the mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, perform a standard aqueous work-up and purify by chromatography.

-

Experimental Protocol: Deprotection of a MOM Ether with Acid [7]

-

Materials: MOM-protected alcohol (1.0 eq.), Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve the MOM-protected compound in a 15:1 mixture of CH₂Cl₂/TFA at room temperature.

-

Stir the solution for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute with CH₂Cl₂ and neutralize with saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous phase with CH₂Cl₂.

-

Wash the combined organic phases with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by chromatography.

-

Protecting Groups for Amines

The nucleophilic and basic nature of amines often necessitates their protection during synthesis.[9] Carbamates are the most common class of protecting groups for amines.[10]

Carbamate Protecting Groups

The tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the most frequently used carbamate protecting groups.

Table 3: Comparison of Common Carbamate Protecting Groups for Amines

| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Key Features |

| tert-Butoxycarbonyl | Boc | (Boc)₂O, Base (e.g., NaHCO₃, TEA), aq. or organic solvent[11] | Strong acid (e.g., TFA, HCl)[12] | Stable to most nucleophiles and bases.[11] |

| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, Base (e.g., NaHCO₃), aq. THF, 0°C[13] | Catalytic hydrogenolysis (H₂, Pd/C)[13] | Stable to acidic and basic conditions.[14] |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, NaHCO₃, aq. Dioxane[15] | Base (e.g., 20% Piperidine in DMF)[3] | Base-labile, allowing for orthogonal protection with acid-labile groups.[3] |

Experimental Protocol: Protection of an Amine with (Boc)₂O [11]

-

Materials: Amine (1.0 eq.), Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.), Triethylamine (TEA) (1.2 eq.), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the amine in DCM.

-

Add TEA to the solution.

-

Add a solution of (Boc)₂O in DCM dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Experimental Protocol: Deprotection of a Boc Group with TFA [12]

-

Materials: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the Boc-protected amine in DCM.

-

Add TFA (typically 25-50% v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the volatiles in vacuo. The resulting TFA salt can often be used without further purification.

-

Experimental Protocol: Protection of an Amine with Cbz-Cl [13]

-

Materials: Amine (1.0 eq.), Benzyl chloroformate (Cbz-Cl) (1.5 eq.), Sodium bicarbonate (NaHCO₃) (2.0 eq.), THF/H₂O (2:1).

-

Procedure:

-

Dissolve the amine in a 2:1 mixture of THF and water.

-

Add NaHCO₃ and cool the mixture to 0°C.

-

Add Cbz-Cl and stir the solution for 20 hours at 0°C.

-

Monitor the reaction by TLC.

-

Upon completion, dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by silica gel column chromatography.

-

Experimental Protocol: Deprotection of a Cbz Group by Hydrogenolysis [16]

-

Materials: Cbz-protected amine (1.0 eq.), 10% Palladium on carbon (Pd/C) (5-10 mol%), Methanol or Ethanol.

-

Procedure:

-

Dissolve the Cbz-protected compound in methanol or ethanol.

-

Carefully add 10% Pd/C to the solution.

-

Place the reaction mixture under an atmosphere of hydrogen (e.g., using a balloon).

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.

-

Protecting Groups for Carbonyls and Carboxylic Acids

Carbonyl and carboxylic acid functionalities also frequently require protection to prevent unwanted reactions with nucleophiles or bases.

Carbonyl Protecting Groups

Aldehydes and ketones are most commonly protected as acetals or ketals, which are stable to basic and nucleophilic conditions.[17]

Table 4: Comparison of Common Carbonyl Protecting Groups

| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions |

| Acetal/Ketal (cyclic) | 1,3-Dioxolane or 1,3-Dioxane | Ethylene glycol or 1,3-propanediol, acid catalyst (e.g., TsOH), reflux with water removal[18] | Aqueous acid (e.g., HCl, H₂SO₄)[18] |

| Dithiane (cyclic) | 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂)[19] | Mercury(II) salts (e.g., Hg(NO₃)₂)[6], oxidative conditions |

Experimental Protocol: Protection of a Ketone as a 1,3-Dioxolane

-

Materials: Ketone (e.g., cyclohexanone), Ethylene glycol, p-Toluenesulfonic acid (catalytic amount), Toluene.

-

Procedure:

-

Combine the ketone, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reflux the mixture using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or GC.

-

Upon completion, cool the reaction, wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Purify by distillation or chromatography.

-

Experimental Protocol: Deprotection of a 1,3-Dioxolane

-

Materials: Acetal/Ketal, Aqueous acid (e.g., 1M HCl), Acetone or THF.

-

Procedure:

-

Dissolve the acetal/ketal in a mixture of acetone or THF and aqueous acid.

-

Stir the reaction at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the acid with a base (e.g., NaHCO₃).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Carboxylic Acid Protecting Groups

Carboxylic acids are typically protected as esters to mask their acidic proton and prevent reaction with bases and nucleophiles.[9]

Table 5: Comparison of Common Carboxylic Acid Protecting Groups

| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions |

| Methyl Ester | -CO₂Me | MeOH, H₂SO₄ (Fischer esterification) | Saponification (aq. NaOH, then acid workup) |

| tert-Butyl Ester | -CO₂tBu | Isobutylene, H₂SO₄ | Acidic conditions (e.g., TFA) |

| Benzyl Ester | -CO₂Bn | Benzyl bromide, Base (e.g., NaHCO₃), DMF/Dioxane, 90°C[16] | Catalytic hydrogenolysis (H₂, Pd/C)[3] |

| Silyl Ester | -CO₂SiR₃ | R₃SiCl, Base | Mild acid or base, fluoride sources[13] |

Experimental Protocol: Protection of a Carboxylic Acid as a Benzyl Ester [16]

-

Materials: Carboxylic acid (10 mmol), Benzyl bromide (11 mmol), Sodium bicarbonate (10 mmol), DMF/1,4-Dioxane (1:1).

-

Procedure:

-

To a solution of the carboxylic acid and benzyl bromide in a 1:1 mixture of DMF and 1,4-dioxane, add sodium bicarbonate at room temperature.

-

Heat the reaction mixture at 90°C for 24 hours.

-

Cool to room temperature, and work up the reaction.

-

Experimental Protocol: Deprotection of a Benzyl Ester by Hydrogenolysis [3]

-

Materials: Benzyl ester (1 eq.), 10% Palladium on carbon (Pd/C) (10 mol%), Methanol.

-

Procedure:

-

Dissolve the benzyl ester in methanol.

-

Carefully add 10% Pd/C.

-

Place the reaction under a hydrogen atmosphere (balloon).

-

Stir vigorously at room temperature.

-

Monitor by TLC.

-

Upon completion, filter through Celite® and concentrate the filtrate.

-

Strategic Application of Protecting Groups

The true power of protecting groups lies in their strategic deployment in multi-step synthesis. This often involves the use of "orthogonal" protecting groups, which can be removed under distinct conditions without affecting each other.

Orthogonal Protection

A classic example of orthogonal protection is the use of Fmoc and Boc groups in peptide synthesis. The Fmoc group on the α-amino group is removed with a base (piperidine), while the Boc group on a side chain is stable to these conditions and is later removed with an acid (TFA).[19] This allows for the selective deprotection and modification of different parts of the molecule.

Orthogonal deprotection of Fmoc and Boc protecting groups.

Protecting Group Strategy in Total Synthesis

The total synthesis of complex natural products provides a rich context for understanding the strategic use of protecting groups. For instance, in the synthesis of the antiviral drug Oseltamivir (Tamiflu), a Boc group is used to protect an amine during several transformations, including an iodolactamization and an elimination reaction.[20] This protecting group is then removed in the final step of the synthesis.[20]

Simplified workflow of a protecting group strategy in Oseltamivir synthesis.

Limitations and Side Reactions

While indispensable, protecting groups are not without their drawbacks. They add steps to a synthesis, potentially lowering the overall yield and increasing waste.[21] Furthermore, both protection and deprotection steps can be accompanied by side reactions. For example, during the hydrogenolysis of Cbz groups, other reducible functional groups like alkenes or nitro groups may also be affected.[12] Similarly, the use of strong acids for Boc deprotection can lead to the degradation of other acid-sensitive groups in the molecule.[12] Careful consideration of the stability of all functional groups present in the molecule is crucial when planning a protecting group strategy.

Conclusion

Protecting groups are a cornerstone of modern organic synthesis, enabling the construction of complex molecules with a high degree of precision and control. A thorough understanding of the properties of different protecting groups, their methods of introduction and removal, and their strategic application is essential for researchers and scientists in the field of drug development and chemical synthesis. By carefully selecting and implementing protecting group strategies, chemists can navigate the challenges of multi-step synthesis and unlock new frontiers in molecular design and discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. adichemistry.com [adichemistry.com]

- 9. learninglink.oup.com [learninglink.oup.com]

- 10. keio.elsevierpure.com [keio.elsevierpure.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 15. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 16. arkat-usa.org [arkat-usa.org]

- 17. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. synarchive.com [synarchive.com]

- 20. scribd.com [scribd.com]

- 21. catalogimages.wiley.com [catalogimages.wiley.com]

Technical Guide: Physical Properties of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester. This compound, also known by synonyms such as tert-butyl N-(2-amino-2-phenylethyl)carbamate and N-Boc-1-phenyl-1,2-ethanediamine, is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] Its structure incorporates a protective tert-butoxycarbonyl (Boc) group, which allows for selective reactions at the free amine, making it a key intermediate in the synthesis of more complex molecules.[1][2]

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of the data, such as boiling point and density, are predicted values and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [3][4] |

| Molecular Weight | 236.31 g/mol | [3][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 85-90 °C | [4] |

| Boiling Point (Predicted) | 372.2 ± 35.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.066 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in Trifluoroethanol (TFE), Methanol, Dichloromethane | [6] |

| CAS Number | 174885-99-5 | [3] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for ensuring its identity and purity. The following sections provide standardized procedures for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the compound.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

Acquire a proton NMR spectrum using a standard pulse program.

-

Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans), and a relaxation delay of 1-2 seconds.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Spectroscopy Protocol:

-

Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse program.

-

Typical parameters include a spectral width of 0-200 ppm, a larger number of scans due to the low natural abundance of ¹³C (e.g., 1024 scans), and a relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

FTIR Spectroscopy Protocol:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present, such as N-H stretches (amine and carbamate), C=O stretch (carbamate), and C-H stretches (aromatic and aliphatic).

Synthetic Workflow

This compound is a key intermediate in the synthesis of chiral amines and other complex organic molecules. The following diagram illustrates a general synthetic workflow where this compound can be utilized.

References

Methodological & Application

Application Notes and Protocols for the Use of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester, also known as N-Boc-β-phenylalanine, is a valuable building block in peptide synthesis. As a β-amino acid, its incorporation into peptide chains can induce unique conformational constraints and secondary structures, such as helices and turns. This can lead to peptides with enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles. The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for its controlled and sequential addition to a growing peptide chain using Boc-based solid-phase peptide synthesis (SPPS).[1]

These application notes provide a comprehensive guide to the use of this compound in peptide synthesis, including detailed protocols for solid-phase synthesis, quantitative data summaries, and diagrammatic representations of the key workflows.

Data Presentation

Table 1: Reagents and Solvents for Boc-SPPS

| Reagent/Solvent | Function | Typical Concentration/Volume |

| Merrifield or PAM Resin | Solid support for peptide synthesis | Varies based on synthesis scale |

| This compound | Amino acid building block | 2-4 equivalents per coupling |

| Dicyclohexylcarbodiimide (DCC) or HBTU/HATU | Coupling/activating agent | 2-4 equivalents per coupling |

| N,N-Diisopropylethylamine (DIEA) | Base for neutralization and activation | 2-6 equivalents |

| Dichloromethane (DCM) | Solvent for swelling resin and reactions | As required |

| N,N-Dimethylformamide (DMF) | Solvent for coupling reactions | As required |

| Trifluoroacetic acid (TFA) | Reagent for Boc-deprotection | 50% in DCM (v/v) |

| Anhydrous Hydrogen Fluoride (HF) or TFMSA | Reagent for final cleavage from resin | As required |

| Scavengers (e.g., anisole, thioanisole) | To prevent side reactions during cleavage | 5-10% in cleavage cocktail |

Table 2: Typical Parameters for a Boc-SPPS Cycle

| Step | Reagent/Solvent | Time | Monitoring Method |

| Resin Swelling | DCM | 30-60 min | Visual inspection |

| Boc Deprotection | 50% TFA in DCM | 30 min | Not applicable |

| Neutralization | 10% DIEA in DCM | 2 x 5 min | Not applicable |

| Coupling | Boc-amino acid, DCC/HBTU, DIEA in DMF/DCM | 1-4 hours | Kaiser Test |

| Washing | DMF, DCM, Isopropanol | 5 x 1 min each | Not applicable |

Table 3: Quantitative Data for a Typical Coupling Reaction

| Parameter | Value | Notes |

| Resin Loading Capacity | 0.5 - 1.0 mmol/g | Varies by resin type. |

| Boc-Amino Acid Equivalents | 3 equivalents | Relative to resin loading. |

| Coupling Reagent Equivalents | 3 equivalents | For DCC or HBTU. |

| Base (DIEA) Equivalents | 6 equivalents | For HBTU activation. |

| Coupling Efficiency | >99% | Monitored by Kaiser Test.[2] |

| Crude Peptide Purity | >70% | Sequence-dependent; determined by RP-HPLC.[2] |

| Final Purified Peptide Yield | 5-20% | Dependent on length, sequence, and purification losses.[2] |

Experimental Protocols

Disclaimer: The following protocols are based on standard Boc-SPPS procedures for α-amino acids, such as Boc-L-phenylalanine.[2] Due to the potential for different reactivity and steric hindrance of the β-amino acid, this compound, optimization of coupling times and reagent equivalencies may be required.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition using the Boc/Bzl strategy.[1]

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Merrifield, PAM) in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

-

Drain the DCM.

2. Boc Deprotection:

-

Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate the mixture for 30 minutes at room temperature.

-

Drain the TFA/DCM solution.

-

Wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x) to remove residual acid.[3]

3. Neutralization:

-

Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 5 minutes and drain. Repeat this step once.

-

Wash the resin with DCM (3x).

4. Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (3 equivalents) in N,N-Dimethylformamide (DMF).

-

Add DIEA (6 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the neutralized resin in the reaction vessel.

-

Agitate the mixture for 1-4 hours at room temperature.

-

Monitor the completion of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), the coupling step should be repeated.

5. Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

6. Chain Elongation:

-

Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups using anhydrous Hydrogen Fluoride (HF). Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

1. Preparation:

-

After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF and DCM, and dry it under a high vacuum.

-

Add a scavenger cocktail (e.g., anisole or thioanisole) to the dried peptide-resin in a specialized HF-resistant apparatus.

2. HF Cleavage:

-

Cool the reaction vessel to -5 to 0 °C.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

3. HF Removal:

-

Evaporate the HF under a vacuum.

4. Peptide Precipitation and Washing:

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter to collect the crude peptide and wash it several times with cold diethyl ether.

-

Dry the crude peptide.

5. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.

Visualizations

Caption: General workflow for a single cycle of Boc Solid-Phase Peptide Synthesis (SPPS).

Caption: Mechanism of Boc group removal using a strong acid like TFA.[4]

References

Application Notes and Protocols: Trifluoroacetic Acid (TFA) Mediated Boc Deprotection of Phenylethylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the deprotection of tert-butyloxycarbonyl (Boc)-protected phenylethylamine using trifluoroacetic acid (TFA). The Boc protecting group is widely employed in organic synthesis due to its stability and ease of removal under acidic conditions. TFA is a common reagent for this transformation, offering efficient and clean deprotection. These notes include a summary of the reaction, quantitative data on the effects of TFA concentration, a detailed experimental protocol, and a visual representation of the workflow.

Reaction Overview and Mechanism

The deprotection of Boc-phenylethylamine with TFA proceeds via an acid-catalyzed cleavage of the carbamate group. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This protonation weakens the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free phenylethylamine and carbon dioxide gas. The resulting amine is typically obtained as its trifluoroacetate salt.

Quantitative Data Summary

The efficiency of the Boc deprotection reaction can be influenced by the concentration of TFA. The following table summarizes the impact of different TFA concentrations on reaction yield and product purity based on literature findings for similar substrates.

| TFA Concentration (v/v in DCM) | Typical Reaction Time | Reported Yield | Reported Purity | Reference |

| 20-25% | 1-4 hours | High | Good | General knowledge |

| 50% | 30 min - 2 hours | >90% | High | [1] |

| 55% | 30 minutes | Not specified | Higher purity than 100% TFA | [1][2] |

| 100% (neat) | 5-30 minutes | ~82% (for a similar substrate) | Lower purity than 55% TFA | [2][3] |

Experimental Protocol: Boc Deprotection of Phenylethylamine

This protocol outlines a general procedure for the deprotection of Boc-phenylethylamine using TFA in dichloromethane (DCM).

Materials:

-

Boc-phenylethylamine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve the Boc-phenylethylamine in anhydrous DCM (e.g., 0.1-0.5 M concentration).

-

Reaction Setup: Place the flask in an ice bath and begin stirring the solution.

-

TFA Addition: Slowly add trifluoroacetic acid to the stirred solution. A common starting point is a 1:1 volume ratio of TFA to DCM (50% v/v). For more sensitive substrates, a lower concentration (e.g., 20-25% TFA in DCM) can be used.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. To aid in the removal of residual TFA, the residue can be co-evaporated with toluene.

-

Work-up:

-

Dissolve the residue in DCM.

-

Carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Be cautious as CO₂ evolution will cause bubbling.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected phenylethylamine.

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental protocol for the Boc deprotection of phenylethylamine.

Caption: Experimental workflow for Boc deprotection.

References

Application of Boc-Phenylethylamine as a Chiral Auxiliary: A Guide for Researchers

For researchers, scientists, and drug development professionals, the use of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Among these, phenylethylamine and its derivatives have proven to be robust and versatile tools. This document provides a detailed overview of the application of N-Boc-α-phenylethylamine as a chiral auxiliary, including key experimental protocols and data for its use in diastereoselective reactions.

While the use of α-phenylethylamine as a chiral auxiliary is well-documented, the application of its N-Boc protected form is less commonly reported in the literature for directing stereoselective transformations. The Boc (tert-butyloxycarbonyl) protecting group is typically employed to temporarily mask the amine functionality during a synthetic sequence. In the context of a chiral auxiliary, its presence can influence the steric and electronic environment during the key stereodifferentiating step.

Principle of Asymmetric Induction

The stereodirecting influence of the phenylethylamine auxiliary originates from the steric bulk of the phenyl group. When attached to a prochiral substrate, the phenyl group effectively shields one face of the molecule. This steric hindrance forces an incoming reagent to approach from the less hindered face, leading to the preferential formation of one diastereomer. The N-Boc group can further augment this steric bias and modulate the reactivity of the system.

Diastereoselective Alkylation of N-Acyl-Boc-Phenylethylamides

A primary application of chiral auxiliaries is in the diastereoselective alkylation of enolates. While specific examples detailing the use of N-Boc-phenylethylamine in this context are not extensively reported, the general principles derived from the widely used N-acyl phenylethylamides can be extrapolated. The following protocol outlines a general procedure for the synthesis of an N-acyl-Boc-phenylethylamide and its subsequent diastereoselective alkylation.

Experimental Protocols

I. Synthesis of the Chiral N-Acyl-Boc-Phenylethylamide

This initial step involves the coupling of a carboxylic acid with N-Boc-α-phenylethylamine to form the chiral amide substrate.

-

Materials:

-

Carboxylic acid (e.g., propanoic acid)

-

(R)- or (S)-N-Boc-α-phenylethylamine

-

Coupling agent (e.g., DCC, EDC, HATU)

-

Activating agent (e.g., HOBt, DMAP)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

-

-

Procedure:

-

Dissolve the carboxylic acid (1.0 eq.) in the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add the coupling agent (1.1 eq.) and activating agent (0.1 eq.).

-

Stir the mixture for 15-30 minutes at 0 °C.

-

Add N-Boc-α-phenylethylamine (1.0 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture to remove any precipitated by-products.

-

Wash the filtrate with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

II. Diastereoselective Alkylation

This crucial step establishes the new stereocenter under the control of the chiral auxiliary.

-

Materials:

-

Chiral N-acyl-Boc-phenylethylamide